molecular formula C7H5BrN2O4 B1267347 1-Bromo-5-methyl-2,4-dinitrobenzene CAS No. 5411-53-0

1-Bromo-5-methyl-2,4-dinitrobenzene

Cat. No. B1267347
CAS RN: 5411-53-0
M. Wt: 261.03 g/mol
InChI Key: DXYNGFFZOPEJPL-UHFFFAOYSA-N
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Description

1-Bromo-5-methyl-2,4-dinitrobenzene is an organic compound with the molecular formula C7H5BrN2O4 . It is used in the preparation of 2,4-dinitrophenol via treatment with KO2-crown ether complex in benzene . It also serves as a substrate in protein determination and glutathione S-transferase (GST) assay of chicken and rat prostaglandin D2 synthase (PGDS) .


Synthesis Analysis

The synthesis of 1-Bromo-5-methyl-2,4-dinitrobenzene involves multiple steps. The first step is nitration, followed by a conversion from the nitro group to an amine, and finally, bromination . The nitro group is meta directing, which means that the first step needs to be nitration and not bromination .


Molecular Structure Analysis

The molecular structure of 1-Bromo-5-methyl-2,4-dinitrobenzene consists of a benzene ring with bromine, methyl, and two nitro groups attached to it . The linear formula of this compound is BrC6H3(NO2)2 .


Chemical Reactions Analysis

1-Bromo-5-methyl-2,4-dinitrobenzene is reactive towards reducing agents such as Sn/HCl and H2/Pd to form 2,4-diaminobromobenzene .


Physical And Chemical Properties Analysis

1-Bromo-5-methyl-2,4-dinitrobenzene, when pure, is a light yellow crystalline substance which melts at 71°C-73°C . It has a density of 1.91 g/cm3 .

Safety And Hazards

1-Bromo-5-methyl-2,4-dinitrobenzene is considered hazardous. It is harmful if swallowed, causes skin irritation, and may cause respiratory irritation . It is also toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

1-bromo-5-methyl-2,4-dinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O4/c1-4-2-5(8)7(10(13)14)3-6(4)9(11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXYNGFFZOPEJPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40968998
Record name 1-Bromo-5-methyl-2,4-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40968998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-5-methyl-2,4-dinitrobenzene

CAS RN

5411-53-0
Record name NSC10983
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10983
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Bromo-5-methyl-2,4-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40968998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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